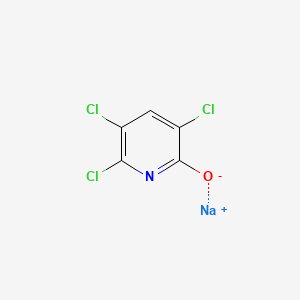

Sodium 3,5,6-trichloropyridin-2-olate

Description

Contextualization as an Environmental Metabolite

Sodium 3,5,6-trichloropyridin-2-olate is primarily known in environmental contexts as a principal metabolite of several organophosphorus pesticides. Its detection in soil and water serves as an indicator of the degradation of its parent compounds. The persistence and mobility of its non-salt form, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), can vary significantly based on environmental conditions such as soil type and climate. nih.govplos.org The United States Environmental Protection Agency (EPA) has classified TCP as persistent and mobile, with a soil half-life that can range from 65 to 360 days. nih.govplos.org The presence of this metabolite is a key factor in assessing the long-term environmental impact of the pesticides from which it originates.

Formation Pathways in Environmental Matrices

The formation of 3,5,6-trichloro-2-pyridinol, the precursor to its sodium salt, occurs through the breakdown of parent pesticide compounds in the environment. This transformation can happen through various chemical and biological processes.

Chlorpyrifos (B1668852), a widely utilized organophosphate insecticide, undergoes hydrolytic cleavage to form 3,5,6-trichloro-2-pyridinol (TCP). nih.govresearchgate.net This process involves the breaking of the phosphate (B84403) ester bond, which can be influenced by factors such as pH and temperature. researchgate.net The degradation of chlorpyrifos in the environment leads to the formation of TCP and diethylthiophosphate. oup.comoup.com While some microorganisms can further degrade TCP, its accumulation in soil and water has been observed, sometimes inhibiting the very microbes that break down the parent chlorpyrifos. nih.govplos.org

Similar to chlorpyrifos, chlorpyrifos-methyl (B1668853), another organophosphate insecticide, metabolizes to 3,5,6-trichloro-2-pyridinol (TCP). fao.orgnih.gov In studies on rats, chlorpyrifos-methyl was found to be rapidly absorbed and excreted, with a significant portion of the urinary metabolites being the glucuronide conjugate of TCP and free TCP. fao.org This metabolic pathway is also observed in plants, indicating that the use of chlorpyrifos-methyl in agriculture contributes to the environmental presence of TCP. fao.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37439-34-2 |

|---|---|

Molecular Formula |

C5H2Cl3NNaO |

Molecular Weight |

221.42 g/mol |

IUPAC Name |

sodium;3,5,6-trichloropyridin-2-olate |

InChI |

InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |

InChI Key |

DXEYVFFFVOFVOK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |

Other CAS No. |

37439-34-2 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Environmental Transport and Persistence of Sodium 3,5,6 Trichloropyridin 2 Olate

Environmental Half-Life and Stability

The persistence of a chemical in the environment is often characterized by its half-life, which is the time it takes for 50% of the initial amount to degrade. orst.edu The environmental half-life of TCP is highly variable and depends on the specific environmental compartment and prevailing conditions.

The persistence of TCP differs significantly between soil and aquatic environments. In soil, TCP is considered to be moderately to highly persistent. nih.govservice.gov.uk Reported half-life values in soil can range from 65 to 360 days. redalyc.orgresearchgate.netresearchgate.net Some studies have shown even longer persistence, with half-lives ranging from 175 to 1576 days under certain laboratory conditions. researchgate.net This wide range is indicative of the strong influence of soil properties and environmental factors on its degradation.

In aquatic environments, TCP generally exhibits a shorter half-life compared to soil. For instance, in one field study, the aquatic half-life of TCP was observed to be less than one day. usgs.govcabidigitallibrary.org However, other data suggest that phototransformation in aqueous solutions is not a major degradation pathway, with an estimated environmental half-life of approximately 30 days under certain conditions. epa.gov The rate of hydrolysis of the parent compound, chlorpyrifos (B1668852), which leads to the formation of TCP, is influenced by pH, with faster degradation occurring under alkaline conditions. epa.govccme.ca

Table 1: Environmental Half-Life of 3,5,6-trichloro-2-pyridinol (B117793) (TCP)

| Environmental Compartment | Reported Half-Life | Key Findings |

|---|---|---|

| Soil | 65 to 360 days | Moderately to highly persistent. nih.govredalyc.orgservice.gov.ukresearchgate.netresearchgate.net |

| Aquatic Environment | < 1 day to 30 days | Generally less persistent than in soil. usgs.govcabidigitallibrary.orgepa.gov |

Several environmental parameters significantly influence the persistence of TCP. In soil, factors such as microbial activity, soil moisture content, and organic matter content play a crucial role. ccme.ca The degradation of TCP in soil is primarily a microbial process. researchgate.net The presence of specific microorganisms capable of utilizing TCP as a carbon and energy source can lead to its mineralization to carbon dioxide and chloride. researchgate.net

In aquatic systems, photodegradation can contribute to the breakdown of TCP, although its significance varies. researchgate.netepa.gov Photolysis of TCP can occur upon UV irradiation, leading to the formation of various degradation products. researchgate.net The pH of the water also plays a role, as it affects the hydrolysis of the parent compounds that form TCP. ccme.ca

Distribution and Accumulation in Environmental Media

The distribution and accumulation of TCP in the environment are largely determined by its sorption characteristics in soils and sediments, its mobility and leaching potential, and its partitioning behavior in aquatic environments.

TCP has a much lower affinity for sorption to soil particles compared to its parent compound, chlorpyrifos. researchgate.net The sorption of TCP to soil is influenced by soil properties, particularly organic matter content. The addition of amendments like biochar to soil has been shown to significantly increase the adsorption of TCP, thereby reducing its mobility. mdpi.com The Freundlich sorption coefficient (Kf) is a measure of the adsorption capacity of a soil, and studies have shown that increasing biochar content in soil leads to a substantial increase in the Kf value for TCP. mdpi.com

Due to its high water solubility (80.9 mg/L) and relatively low sorption to soil, TCP is considered to be mobile and has the potential to leach into groundwater. redalyc.orgresearchgate.net The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies TCP as a potential leacher. herts.ac.uk After application of its parent compounds, TCP residues have been found primarily in the top layers of soil, with limited movement to lower layers in some studies. researchgate.net However, its mobility raises concerns about the potential for contamination of water resources. redalyc.org

Table 2: Physicochemical Properties of 3,5,6-trichloro-2-pyridinol (TCP) Influencing Environmental Transport

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Water Solubility | 80.9 mg/L | High potential for mobility in soil and aquatic systems. redalyc.orgresearchgate.net |

| Log P (Octanol-water partition coefficient) | 3.21 | Indicates a potential for bioaccumulation, though mobility is also high. herts.ac.uk |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 18.5 - 389 L/kg | Low to moderate sorption in soils, suggesting a potential for leaching. researchgate.net |

In aquatic environments, TCP is expected to remain primarily in the water column due to its high water solubility. redalyc.org Field studies have shown no significant accumulation of TCP in sediment. usgs.govcabidigitallibrary.org While its octanol-water partition coefficient (Log P) of 3.21 suggests some potential for bioaccumulation, studies on aquatic organisms like fish have not shown significant bioconcentration of TCP. usgs.govherts.ac.uk Trace amounts have been found in fish tissue, and detectable residues have been observed in clams and crayfish. usgs.gov

Plant Uptake and Translocation Mechanisms of Sodium 3,5,6-trichloropyridin-2-olate

This compound is primarily recognized as a principal metabolite of the organophosphate insecticide chlorpyrifos. nih.govresearchgate.net Its presence and movement in plants are intrinsically linked to the absorption and subsequent breakdown of the parent compound, chlorpyrifos. While chlorpyrifos itself is classified as a non-systemic insecticide, studies have demonstrated that it can be absorbed by plants and undergo translocation to a certain extent. redalyc.org The transformation of chlorpyrifos into its more water-soluble and mobile metabolite, 3,5,6-trichloro-2-pyridinol (TCP), the non-salt form of this compound, facilitates its movement within the plant's vascular systems. nih.gov

Root Uptake:

Plants can absorb chlorpyrifos from the soil through their root systems. Once absorbed, chlorpyrifos can be metabolized to TCP within the root tissues. The higher water solubility of TCP compared to chlorpyrifos suggests a greater potential for its subsequent translocation from the roots to the aerial parts of the plant via the xylem. oregonstate.edunih.gov This upward movement is primarily driven by the process of transpiration.

Research on various plant species has confirmed the uptake of chlorpyrifos from the soil and its subsequent translocation. For instance, studies on pakchoi and lettuce in hydroponic conditions have shown that both the shoots and roots can absorb chlorpyrifos, which is then distributed within the plant. The efficiency of this uptake can be quantified by the Root Concentration Factor (RCF), which is the ratio of the chemical's concentration in the root to its concentration in the surrounding medium.

Foliar Absorption:

When chlorpyrifos is applied to the foliage of plants, it can be absorbed through the cuticle. unl.edu Following absorption, it can be metabolized to TCP within the leaf tissues. The mobility of TCP allows for its translocation from the treated leaves to other parts of the plant, including stems and potentially even the roots, through the phloem. oregonstate.edu The extent of foliar absorption and subsequent translocation is influenced by factors such as the plant species, the formulation of the applied pesticide, and environmental conditions. researchgate.net

Translocation within the Plant:

The movement of this compound, primarily as its non-salt form TCP, within the plant occurs through two main vascular tissues: the xylem and the phloem.

Xylem Transport: Following root uptake, TCP is primarily transported upwards from the roots to the shoots, leaves, and fruits through the xylem. This process is largely passive and is driven by the transpiration stream. oregonstate.edunih.gov The relatively higher water solubility of TCP facilitates its movement in the aqueous environment of the xylem. oregonstate.eduoup.com

Phloem Transport: After foliar absorption and metabolism of chlorpyrifos to TCP in the leaves, there is potential for downward and outward translocation of TCP to other plant parts, such as roots and developing fruits, via the phloem. oregonstate.edu This transport mechanism allows for the distribution of the compound from the sites of application (leaves) to other areas of the plant.

Research Findings on Chlorpyrifos and TCP Distribution in Plants:

Several studies have investigated the distribution of chlorpyrifos and its metabolite TCP in various plant parts following application. These studies provide indirect evidence for the translocation of this compound.

A study on wheat plants sprayed with chlorpyrifos showed that the initial residues of the parent compound were highest in the leaves, followed by the ears and then the stems. Over time, the concentration of chlorpyrifos decreased, while the residual amount of TCP initially increased and then decreased. The peak of TCP concentration was observed on the 3rd, 7th, or 11th day after application, indicating its formation and subsequent degradation or further translocation within the plant. nih.gov

Table 1: Dissipation and Distribution of Chlorpyrifos in Vegetables

| Vegetable | Treatment Type | Parameter | Value Range |

|---|---|---|---|

| Pakchoi | Foliage | Translocation Factor (TF) | 0.003 - 0.22 |

| Root (Hydroponic) | Root Concentration Factor (RCF) | 5 - 39 | |

| Lettuce | Foliage | Translocation Factor (TF) | 0.032 - 1.63 |

| Root (Hydroponic) | Root Concentration Factor (RCF) | 14 - 35 |

Table 2: Residue Dynamics of Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) in Wheat

| Plant Part | Compound | Residue Trend |

|---|---|---|

| Ears, Leaves, Stems | Chlorpyrifos | Decreasing trend over time |

| 3,5,6-trichloro-2-pyridinol (TCP) | Initial increase, followed by a decrease |

Abiotic Transformation Processes of Sodium 3,5,6 Trichloropyridin 2 Olate

Photolytic Degradation Mechanisms

The photolytic degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), the conjugate acid of Sodium 3,5,6-trichloropyridin-2-olate, is a key process in its environmental transformation. researchgate.net Exposure to ultraviolet (UV) radiation can lead to the breakdown of this compound into various smaller molecules. researchgate.net

Studies on the photodegradation of TCP in aqueous solutions have shown that the process follows pseudo-first-order kinetics. researchgate.net The rate of this reaction is dependent on the wavelength of the incident light, with increased degradation observed at wavelengths below 300 nm. researchgate.net In one study, under specific photolytic experimental conditions, the concentration of TCP was reduced to 5.9 ± 1.5% of its initial concentration after 120 minutes of irradiation. nih.gov During this process, there was a corresponding increase in the concentration of chloride ions, reaching approximately 73% of the total possible chloride concentration, indicating significant dechlorination. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | Pseudo-first-order | Aqueous solution |

| Remaining TCP Concentration | 5.9 ± 1.5% | After 120 min irradiation |

| Chloride Ion Release | ~73% of total | After 120 min irradiation |

The pH of the aqueous solution has a significant impact on the efficiency of TCP photodegradation and its quantum yield. researchgate.net Research indicates that both the degradation rate and the quantum yield increase as the pH of the solution rises from 2.5 to 5. researchgate.net Above a pH of 5, these values reach a constant maximum. researchgate.net The maximum degradation rate constant has been reported as (6.40 ± 0.046) × 10⁻³ cm² mJ⁻¹, with a corresponding maximum quantum yield of 0.178 ± 0.002 mol E⁻¹ at pH 5 and above. researchgate.net

| pH Range | Degradation Rate Trend | Quantum Yield Trend | Maximum Rate Constant (at pH ≥ 5) | Maximum Quantum Yield (at pH ≥ 5) |

|---|---|---|---|---|

| 2.5 - 5.0 | Increasing | Increasing | (6.40 ± 0.046) × 10⁻³ cm² mJ⁻¹ | 0.178 ± 0.002 mol E⁻¹ |

| ≥ 5.0 | Constant Maximum | Constant Maximum |

The photolysis of TCP results in the formation of several intermediate products through various reaction pathways, including hydrolytic and reductive dechlorination. researchgate.netresearchgate.net

During the photolytic degradation of TCP, hydrolytic dechlorination occurs, leading to the formation of dichlorodihydroxypyridine isomers as intermediate products. researchgate.net This process involves the substitution of chlorine atoms on the pyridine (B92270) ring with hydroxyl groups from the water.

Alongside hydrolysis, reductive dechlorination is another key mechanism in the photodegradation of TCP. researchgate.net This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, resulting in the formation of various reductive dechlorination products. researchgate.netresearchgate.net

More complex photoproducts have also been identified. Research has shown the formation of pyrrol structures substituted with carboxylic groups. nih.gov These products are believed to form through a radical attack of reactive hydroxyl species (OH•) on the carbonyl group of the TCP molecule. nih.gov This is followed by the cleavage of nitrogen-carbon (N-C) or carbon-carbon (C-C) bonds and subsequent recyclization to form the substituted pyrrol structures. nih.gov

Identification and Elucidation of Photoproducts

Mineralization Pathways and Chloride Release

The degradation of 3,5,6-trichloro-2-pyridinol (TCP), the active form of this compound, can lead to complete mineralization, which involves the release of carbon dioxide (CO₂) and inorganic chloride ions. oup.comresearchgate.net This process signifies the breakdown of the compound's aromatic ring structure.

During ultraviolet (UV) irradiation, the decomposition of TCP is accompanied by the release of both ¹⁴CO₂ and chloride ions from the parent molecule. oup.com Studies have demonstrated significant dechlorination under photolytic conditions. For instance, after six hours of exposure to UV light, the amount of chloride released was measured at 85.1% of the theoretically calculated stoichiometric amount. oup.com In another study, under different photolytic experimental conditions, the chloride concentration reached approximately 73% of the total possible concentration after 120 minutes of irradiation. nih.gov

Photocatalytic degradation using titanium dioxide (TiO₂) has shown even more efficient mineralization. After 120 minutes of a TiO₂ photocatalytic experiment, a high mineralization rate of 53.6% (as measured by Total Organic Carbon) was observed, with an almost quantitative transformation of organic chlorine into inorganic chloride ions. nih.gov Microbial processes under anaerobic conditions also achieve effective mineralization. In enrichment cultures from dryland soil, the degradation of TCP was accompanied by the release of CO₂ and the near-complete release of all three chloride ions from the molecule within 18 to 20 hours. researchgate.netnih.gov

| Degradation Condition | Duration | Extent of Chloride Release | Source |

|---|---|---|---|

| UV Photolysis | 6 hours | 85.1% of stoichiometric amount | oup.com |

| UV Photolysis | 120 minutes | ~73% of total chloride | nih.gov |

| TiO₂ Photocatalysis | 120 minutes | Almost quantitative | nih.gov |

| Anaerobic Microbial Degradation | 18 hours | Almost all three chloride ions released | researchgate.net |

Advanced Oxidation Processes (AOPs) in Photodegradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. mdpi.com These methods significantly enhance the rate and efficiency of photodegradation.

UV Irradiation in Conjunction with Oxidants (e.g., H₂O₂)

The combination of ultraviolet (UV) radiation with an oxidant like hydrogen peroxide (H₂O₂) is an effective AOP for degrading organic compounds. nih.govnih.gov In this process, UV light cleaves the H₂O₂ molecules to generate powerful hydroxyl radicals (•OH). semanticscholar.org These radicals can then attack the TCP molecule, initiating its degradation. The addition of H₂O₂ has been shown to accelerate the photolytic removal of TCP from aqueous solutions. Specifically, the addition of 5 mg L⁻¹ of H₂O₂ during UV photolysis resulted in a 1.5-fold increase in the removal rate of TCP compared to UV irradiation alone. researchgate.net This enhancement is attributed to the increased concentration of hydroxyl radicals available to react with the target compound. nih.gov

Heterogeneous Photocatalysis (e.g., TiO₂-mediated degradation, Mn-WO₃/SnS₂ heterostructure)

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), to generate reactive oxygen species upon illumination. mdpi.commdpi.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anions, which in turn degrade the organic pollutant. mdpi.com

This method has proven effective for the mineralization of TCP. In a photocatalytic study, the use of TiO₂ under irradiation led to a 53.6% reduction in Total Organic Carbon after 120 minutes, indicating significant breakdown of the molecule. nih.gov Concurrently, there was a near-quantitative release of chloride ions, demonstrating efficient cleavage of the carbon-chlorine bonds. nih.gov

More advanced photocatalytic systems, such as the Mn-WO₃/SnS₂ heterostructure, have been developed to enhance degradation efficiency, particularly for TCP's parent compound, chlorpyrifos (B1668852). mdpi.com This type of heterostructure offers a large specific surface area and pore volume, which improves the adsorption of pollutants and allows for more efficient charge separation, minimizing the recombination of photogenerated species. mdpi.com Such properties led to a 95.9% removal of chlorpyrifos, illustrating the potential of advanced materials in photocatalytic degradation processes. mdpi.com

| Parameter | Result after 120 minutes | Source |

|---|---|---|

| TCP Degradation | 94.1% (from 100% to 5.9%) | nih.gov |

| Mineralization (TOC removal) | 53.6% | nih.gov |

| Chloride Release | Almost quantitative | nih.gov |

Hydrolytic Transformation in Aqueous Environments

Hydrolysis, or "breaking with water," is a key abiotic process where a water molecule or hydroxide (B78521) ion participates in the cleavage of a covalent bond. libretexts.org For this compound, hydrolytic transformation can occur through pH-dependent pathways and nucleophilic substitution reactions.

pH-Dependent Hydrolysis Pathways

The rate of degradation of TCP is significantly influenced by the pH of the aqueous solution. Research on the photodegradation of TCP has shown that the degradation rate constant increases with solution pH, reaching a constant maximum value at pH 5 and above. researchgate.net This pH dependency is linked to the acid-base equilibrium of the TCP molecule. The pyridinol form of the compound has a pKa value, and as the pH of the solution approaches and surpasses this value, the molecule deprotonates to form the pyridinolate anion. This anionic form exhibits different electronic properties and reactivity compared to the protonated form, which can affect its susceptibility to both photolytic and hydrolytic degradation pathways.

Nucleophilic Substitution of Halogen Atoms by Hydroxyl Groups

A primary mechanism in the hydrolysis of TCP is the nucleophilic substitution of the chlorine atoms on the pyridine ring by hydroxyl groups from water or hydroxide ions. oup.com In this Sɴ2-type reaction, the electron-rich hydroxide ion (OH⁻), which is more abundant in alkaline conditions, acts as a nucleophile and attacks the electron-deficient carbon atoms bonded to the chlorine atoms. libretexts.orgnih.gov The chlorine atom, a good leaving group, is subsequently displaced as a chloride ion (Cl⁻). libretexts.org

Evidence for this pathway comes from the identification of intermediate products during TCP degradation. Studies on the photolysis of TCP have reported the formation of dichlorodihydroxypyridine isomers. oup.com The presence of these isomers confirms that a hydrolytic dechlorination process occurs, whereby chlorine atoms are sequentially replaced by hydroxyl groups, leading to the progressive breakdown of the original compound. oup.com

Thermal Degradation and Supercritical Water Oxidation

This compound, a precursor in the production of certain pesticides, is subject to various abiotic transformation processes, including thermal degradation and advanced oxidation techniques like supercritical water oxidation. researchgate.net Understanding these processes is crucial for developing effective methods for its disposal and remediation from contaminated environments.

Thermal Stability Profile

Identification of Thermal Decomposition Products

When subjected to combustion, this compound is expected to break down into several hazardous products. The primary decomposition products identified are carbon monoxide, nitrogen oxides, and hydrogen chloride. chemsrc.com

| Decomposition Product | Chemical Formula |

|---|---|

| Carbon Monoxide | CO |

| Nitrogen Oxides | NOx |

| Hydrogen Chloride | HCl |

Supercritical Water Oxidation (SCWO) for Complete Mineralization

Supercritical water oxidation (SCWO) has been investigated as a highly effective method for the complete destruction of this compound (STCP). researchgate.net SCWO is an advanced oxidation process that occurs in water at temperatures and pressures above its critical point (374°C and 218 atm). enviro.wiki In this state, organic compounds and oxidizing agents become highly soluble, leading to rapid and complete oxidation. researchgate.netnasa.gov

Research on the thermal decomposition of STCP in sub- and supercritical water revealed that the primary reaction involves the substitution of chlorine (Cl) groups with hydroxyl (OH) groups, leading to the formation of polyhydroxylated pyridines as the main decomposition products. researchgate.net

To achieve complete destruction into less toxic substances, SCWO was employed using hydrogen peroxide (H₂O₂) as an oxidant. researchgate.net The results demonstrated that STCP could be completely oxidized into harmless products. researchgate.net

| Parameter | Finding | Citation |

|---|---|---|

| Oxidation Rate | 99% | researchgate.net |

| Oxidant Used | Hydrogen Peroxide (H₂O₂) | researchgate.net |

| Final Mineralization Products | Water (H₂O) | researchgate.net |

| Carbon Dioxide (CO₂) | researchgate.net | |

| Inorganic Ammonium (B1175870) Salts | researchgate.net |

This process demonstrates the potential of SCWO as a robust technology for the complete mineralization of this compound, converting it into simple, non-toxic inorganic compounds. researchgate.net

Biotic Transformation Processes of Sodium 3,5,6 Trichloropyridin 2 Olate

Microbial Degradation in Environmental Systems

Microbial degradation is a key mechanism for the dissipation of TCP in the environment. tandfonline.com Various microorganisms have demonstrated the ability to utilize this compound as a source of carbon and energy, leading to its eventual mineralization. researchgate.netcwejournal.org The efficiency of this degradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrient sources. nih.govnih.gov

Researchers have successfully isolated and identified numerous microbial strains from contaminated soils and water that are capable of breaking down TCP. These isolates include a diverse range of bacteria and fungi, highlighting the widespread potential for bioremediation.

Several bacterial genera have been identified for their capacity to degrade TCP. Sequential soil and liquid culture enrichments have led to the isolation of potent bacterial degraders. For instance, strains with sequence homologies to Xanthomonas sp., Pseudomonas sp., and Rhizobium sp. have been shown to almost completely metabolize TCP when it is provided as the sole source of carbon and nitrogen. nih.gov

Specific strains such as Pseudomonas sp. ATCC 700113 were isolated from soil repeatedly treated with chlorpyrifos (B1668852) and demonstrated the ability to use TCP as a sole carbon and energy source. researchgate.net Similarly, Ralstonia sp. strain T6 has been studied for its novel gene clusters involved in TCP degradation. nih.gov Studies on microbial consortia from dryland soils under anaerobic conditions have revealed that while aerobic bacteria like Ochrobactrum were dominant, facultative anaerobes such as Bacillus and Cupriavidus were significantly enriched in the presence of TCP. nih.govresearchgate.net Other effective isolates include Bacillus pumilus strain C2A1, which degrades TCP effectively at a high pH. nih.gov Actinobacteria, such as Streptomyces sp. AC7, have also been investigated for their role in the transformation of TCP. capes.gov.br

Table 1: Selected Bacterial Strains Involved in the Degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP)

| Bacterial Genus/Species | Strain | Key Findings |

| Pseudomonas sp. | ATCC 700113 | Utilizes TCP as a sole source of carbon and energy, mineralizing it to CO₂ and chloride. researchgate.net |

| Ralstonia sp. | T6 | Possesses novel tcpRXA gene cluster involved in the TCP degradation pathway. nih.gov |

| Xanthomonas sp. | 4R3-M1 | Capable of degrading TCP as a sole carbon and nitrogen source. nih.gov |

| Rhizobium sp. | 4H1-M1 | Metabolized TCP occurring as a metabolic degradation product of chlorpyrifos. nih.gov |

| Streptomyces sp. | AC7 | Showed production of TCP from the degradation of the parent compound, chlorpyrifos. capes.gov.br |

| Bacillus pumilus | C2A1 | Highly effective in degrading TCP, showing 90% degradation of 300 mg L⁻¹ within 8 days. nih.gov |

| Ochrobactrum sp. | CPD-03 | Showed degradation of TCP. biorxiv.org |

| Micrococcus luteus | ML | Degraded 61.6% of TCP (50 mg/L) within 24 hours. nih.gov |

Fungal species and consortia have also been recognized as highly efficient degraders of TCP. A fungal consortium comprising JAS1 and JAS4 strains, isolated from paddy field soil, was able to completely degrade TCP in a mineral medium within 12 hours of incubation. tuiasi.roresearchgate.net In soil experiments, this consortium degraded TCP within 48 hours. tuiasi.ro

Another study identified a new fungal strain, Cladosporium cladosporioides Hu-01, which can tolerate and completely metabolize high concentrations of TCP (50 mg·L⁻¹) within 6 days, utilizing it as a sole carbon source. nih.govplos.org The degradation kinetics for this strain followed a first-order model. plos.org Other fungal communities shown to be effective in TCP degradation include species from the genera Aspergillus, Penicillium, Eurotium, and Emericella. nih.gov

Table 2: Fungal Strains and Consortia Degrading 3,5,6-trichloro-2-pyridinol (TCP)

| Fungal Strain/Consortium | Key Findings |

| Cladosporium cladosporioides Hu-01 | Completely metabolized 50 mg·L⁻¹ of TCP within 6 days; tolerated concentrations up to 500 mg·L⁻¹. nih.govplos.org |

| Fungal Consortium (JAS1 & JAS4) | Degraded TCP completely within 12 hours in mineral medium and within 48 hours in soil. tuiasi.roresearchgate.net |

| Aspergillus sp., Penicillium sp., Eurotium sp., Emericella sp. | Fungal communities showed high affinity and degradation potential for TCP, with degradation ranging from 62.2% to 92.6% after one week. nih.gov |

The microbial breakdown of Sodium 3,5,6-trichloropyridin-2-olate involves complex biochemical pathways. These pathways typically initiate with the removal of chlorine atoms from the pyridine (B92270) ring, followed by the cleavage of the ring structure, ultimately leading to complete mineralization.

One of the initial and critical steps in the degradation of TCP is dechlorination. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, has been identified as a significant mechanism. The degradation of TCP by Pseudomonas sp. ATCC 700113 is suggested to proceed via a reductive dechlorination pathway. oup.comresearchgate.net Studies involving microbial consortia under anaerobic conditions have also indicated that both reductive and hydrolytic dechlorination mechanisms are involved in the biodegradation of TCP. nih.govresearchgate.net The stepwise removal of chlorine atoms reduces the toxicity of the compound and prepares the molecule for subsequent ring cleavage.

Following dechlorination, the pyridine ring is cleaved, a crucial step toward complete mineralization. The ultimate goal of microbial degradation is the conversion of the organic pollutant into harmless inorganic substances. In the case of TCP, this involves its transformation into carbon dioxide (CO₂), chloride ions (Cl⁻), and cellular biomass. tandfonline.comresearchgate.net

The release of ¹⁴CO₂ from radiolabeled TCP has been observed in studies with Pseudomonas sp. ATCC 700113, confirming the mineralization of the pyridine ring. researchgate.net Similarly, a microbial consortium from dryland soil was shown to release both chloride ions and CO₂ during TCP degradation, with nearly all three chloride ions being released into the medium. nih.govresearchgate.net The metabolic pathway proposed for Ralstonia sp. strain T6 involves the formation of an intermediate, 3,6-dihydroxypyridine-2,5-dione (DHPD), indicating the breakdown of the aromatic ring structure. nih.gov A study with Micrococcus luteus ML proposed two possible degradation pathways, a hydrolytic-oxidative dechlorination pathway and a denitrification pathway, based on the detection of seven intermediate metabolites, ultimately leading to the breakdown of the TCP molecule. nih.gov This complete degradation, or mineralization, signifies the total detoxification of the compound in the environment. researchgate.net

Biochemical Pathways of Microbial Degradation

Formation of Hydroxylated Pyridine Derivatives (e.g., 3,6-dihydroxypyridine-2,5-dione)

A critical step in the microbial degradation of TCP is the initial dechlorination and hydroxylation of the pyridine ring. In this process, the chlorine atoms are removed and replaced with hydroxyl groups, making the molecule more susceptible to ring cleavage.

Research on the bacterium Ralstonia sp. strain T6 has identified the formation of a key hydroxylated intermediate, 3,6-dihydroxypyridine-2,5-dione (DHPD). nih.govnih.gov This green-colored metabolite is generated through the action of a specific monooxygenase enzyme, which dechlorinates TCP. nih.govnih.gov The transformation of TCP to DHPD represents the initial and crucial step in the aerobic degradation pathway, destabilizing the aromatic ring for subsequent breakdown. nih.gov Mutant strains of Ralstonia sp. T6, in which the gene responsible for this initial conversion was disrupted, were unable to degrade TCP but could still metabolize DHPD, confirming its role as a downstream intermediate in the pathway. nih.govnih.gov

Generation of Aliphatic Intermediates (e.g., 5-amino-2,4,5-trioxopentanoic acid)

Following the formation of hydroxylated pyridine derivatives, the pyridine ring is opened, leading to the generation of aliphatic intermediates. This ring cleavage is a vital step that transitions the degradation process from aromatic to aliphatic compounds, which are generally more easily metabolized by microorganisms.

In Ralstonia sp. strain T6, the intermediate DHPD is further transformed by the enzyme DhpJ into an aliphatic compound identified as 5-amino-2,4,5-trioxopentanoic acid (ATOPA). nih.gov This step involves the hydrolytic cleavage of the ring structure of DHPD. The resulting linear molecule, ATOPA, is then acted upon by another enzyme, DhpI, which continues the degradation process toward complete mineralization. nih.gov The identification of ATOPA provides a clear link between the aromatic pyridine precursor and the downstream aliphatic metabolites that can eventually enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. mdpi.com

Co-metabolic Degradation in Mixed Microbial Cultures

In many environmental settings, the degradation of recalcitrant compounds like TCP does not occur through the action of a single microbial species using it as a sole carbon source. Instead, it often proceeds via co-metabolism, where microorganisms degrade the compound fortuitously, without deriving energy or nutrients from it, while metabolizing another primary substrate.

Studies have shown that in some soils, rapid mineralization of TCP is microbially mediated, yet no specific microorganisms capable of utilizing TCP as a sole source of carbon and energy could be isolated. tandfonline.com This suggests that the degradation is likely a co-metabolic process driven by a consortium of microorganisms. tandfonline.com The efficiency of TCP degradation can be significantly enhanced in the presence of other degradable organic compounds which act as primary substrates. For instance, the use of sludge fermentation broth as a co-metabolic carbon source has been shown to promote the enrichment of microbial communities with the genetic capacity to degrade chlorinated aromatic compounds. mdpi.com Similarly, microbial consortia from activated sludge have been used to mineralize TCP and its transformation products, highlighting the importance of mixed microbial communities in achieving complete degradation in complex environments. nih.gov Anaerobic microbial consortia have also demonstrated the ability to metabolize nearly all of a given TCP concentration within 20 hours, further underscoring the role of diverse microbial populations in its removal. researchgate.net

Genetic and Enzymatic Basis of Biodegradation

The ability of microorganisms to degrade TCP is encoded in their genetic material. Specific genes and the enzymes they produce are responsible for catalyzing the key steps in the degradation pathway.

Identification of Gene Clusters Involved in Degradation

The genetic foundation for TCP degradation has been elucidated through the identification of specific gene clusters in degrading bacteria. These clusters contain the genes that code for the enzymes and regulatory proteins required for the catabolic pathway.

In Ralstonia sp. strain T6, two key gene clusters have been identified as essential for TCP degradation. nih.govnih.gov

The tcpRXA gene cluster : This cluster is responsible for the initial step of TCP degradation. The gene tcpA encodes a reduced flavin adenine (B156593) dinucleotide (FADH₂)-dependent monooxygenase, the key enzyme that converts TCP to DHPD. nih.govnih.gov The other genes, tcpR and tcpX, are believed to be involved in regulation and flavin reductase activity, respectively. nih.gov

The dhpRIJK gene cluster : This cluster is involved in the degradation of the intermediate DHPD. The gene dhpJ encodes the enzyme that transforms DHPD into ATOPA, and dhpI encodes the enzyme for the subsequent degradation step. nih.gov dhpR and dhpK are thought to be a transcriptional regulator and a transporter, respectively. nih.gov

The discovery of these gene clusters provides a detailed genetic blueprint for the microbial breakdown of TCP. nih.gov

Role of Specific Enzymes (e.g., organophosphorus hydrolase)

The biodegradation of TCP is driven by the catalytic activity of specific enzymes. While TCP is a metabolite of the organophosphate insecticide chlorpyrifos, the enzymes involved in its formation are distinct from those that degrade the TCP molecule itself.

The initial formation of TCP from its parent compound, chlorpyrifos, is primarily catalyzed by an enzyme known as organophosphorus hydrolase (OPH) , also referred to as phosphotriesterase (PTE). arpgweb.comoup.com This enzyme hydrolyzes the phosphoester bond in chlorpyrifos, releasing TCP and diethylthiophosphoric acid. oup.complos.org OPH is a crucial enzyme for the detoxification of a wide range of organophosphate pesticides. mdpi.comarpgweb.com

Once TCP is formed, its further degradation is carried out by a different set of enzymes, as identified in Ralstonia sp. T6:

TcpA : A FADH₂-dependent monooxygenase that catalyzes the critical initial dechlorination of TCP to form DHPD. nih.govnih.gov

DhpJ : An enzyme that transforms the cyclic intermediate DHPD into the aliphatic intermediate ATOPA. nih.gov

DhpI : An enzyme responsible for the further breakdown of ATOPA. nih.gov

This enzymatic sequence demonstrates a specialized pathway that has evolved in certain bacteria to completely mineralize this persistent environmental contaminant.

Environmental Factors Modulating Microbial Degradation Rates

The rate and efficiency of microbial degradation of TCP are not constant but are significantly influenced by various environmental factors. Understanding these factors is crucial for predicting the fate of TCP in the environment and for designing effective bioremediation strategies. Key modulating factors include pH, temperature, and the initial concentration of the compound.

Different microorganisms exhibit optimal degradation activity under specific environmental conditions. For example, the fungal strain Cladosporium cladosporioides Hu-01 shows optimal degradation of TCP at a temperature of 26.8°C and a pH of 6.5. plos.orgnih.gov The bacterium Cupriavidus nantongensis X1T is effective over a broader range, tolerating temperatures from 30–42°C and pH values between 5 and 9. mdpi.com Similarly, Arthrobacter sp. HM01 achieves maximum degradation at 32°C and a neutral pH of 7.0, while Micrococcus luteus ML prefers a slightly higher temperature of 35°C at the same pH. nih.govnih.gov High concentrations of TCP can also be inhibitory to microbial activity, slowing the degradation rate. mdpi.com

Table 1: Optimal Environmental Conditions for TCP Degradation by Various Microorganisms

| Microorganism | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|

| Cladosporium cladosporioides Hu-01 | 26.8 | 6.5 | plos.orgnih.gov |

| Cupriavidus nantongensis X1T | 30 - 42 | 5.0 - 9.0 | mdpi.com |

| Arthrobacter sp. HM01 | 32 | 7.0 | nih.gov |

| Micrococcus luteus ML | 35 | 7.0 | nih.gov |

Soil Properties and Organic Matter Content

The physical and chemical properties of soil play a pivotal role in the biotic transformation of this compound. Properties such as soil type, pH, and, most notably, organic matter content can significantly affect the bioavailability and degradation of the active component, 3,5,6-trichloro-2-pyridinol (TCP).

Organic matter content, in particular, has a strong influence on the sorption and, consequently, the biotic transformation of TCP. An increase in soil organic matter, for instance through the amendment with biochar, has been shown to enhance the adsorption of TCP. This increased adsorption can reduce the amount of TCP available in the soil solution for microbial degradation. One study demonstrated a linear increase in the soil-water partition coefficient (Kd) of TCP with increasing rates of biochar application, which directly correlates with an increase in soil organic matter. This relationship indicates that soils with higher organic matter content may exhibit reduced TCP leaching but potentially slower degradation rates due to lower bioavailability.

| Biochar Addition Rate (%) | Soil Organic Matter Content (%) | TCP Adsorption Coefficient (Kd) (L/kg) |

|---|---|---|

| 0.0 | 1.2 | 0.85 |

| 0.5 | 1.5 | 1.52 |

| 1.0 | 1.8 | 2.25 |

| 2.5 | 2.7 | 4.56 |

| 5.0 | 4.2 | 8.12 |

Temperature and Moisture Regimes

Temperature and moisture are critical environmental factors that regulate the activity of soil microorganisms and, therefore, the rate of biotic transformation of 3,5,6-trichloro-2-pyridinol (TCP). Microbial metabolic rates are generally temperature-dependent, with warmer temperatures, up to an optimum, accelerating degradation processes.

Research has identified specific microorganisms capable of degrading TCP and has investigated the optimal conditions for their activity. For example, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to effectively metabolize TCP. Studies focusing on this strain determined that the optimal temperature for the degradation of chlorpyrifos, the parent compound of TCP, is 26.8°C. nih.govnih.gov Under these optimal temperature and pH (6.5) conditions, the presence of the fungal strain significantly reduces the half-life of TCP compared to uninoculated environments. nih.govnih.govplos.org

| Condition | Half-life of TCP (hours) |

|---|---|

| Without Cladosporium cladosporioides Hu-01 | 990.0 |

| With Cladosporium cladosporioides Hu-01 | 3.1 |

Soil moisture content also plays a crucial role in microbial activity and the subsequent degradation of TCP. Optimal moisture levels are necessary to support microbial growth and to facilitate the diffusion of substrates like TCP to the microorganisms. Generally, aerobic microbial respiration and activity are considered to be at their peak when the soil moisture is around 60% of the water holding capacity. frontiersin.org Deviations from this optimum, either towards excessively dry or waterlogged conditions, can inhibit microbial activity and thus slow down the rate of TCP transformation.

Nutrient Availability and Electron Acceptors (e.g., aerobic vs. anaerobic conditions)

The availability of nutrients and the presence or absence of oxygen (electron acceptors) are fundamental factors that determine the microbial pathways and kinetics of 3,5,6-trichloro-2-pyridinol (TCP) degradation. The general persistence of TCP in soil is notable, with a reported half-life ranging from 65 to 360 days under what is presumed to be predominantly aerobic conditions. nih.gov

The presence of additional nutrients can significantly enhance the microbial degradation of TCP. Studies have shown that the amendment of soil with sources of carbon, nitrogen, and phosphorus can stimulate the growth of microbial populations capable of breaking down this compound. This biostimulation approach can lead to a more rapid and complete mineralization of TCP in contaminated soils.

The redox potential of the soil, specifically the distinction between aerobic and anaerobic conditions, has a profound impact on the fate of TCP. While TCP is persistent under aerobic conditions, research has demonstrated remarkably rapid degradation under anaerobic settings. In a study involving a microbial consortium from dryland soil, an astonishing 97% of TCP was metabolized within a mere 20 hours of anaerobic incubation. nih.gov This rapid transformation under anaerobic conditions involves both reductive and hydrolytic dechlorination mechanisms. nih.gov The microbial community responsible for this swift degradation was found to be a mix of aerobic, anaerobic, and facultative bacteria, including genera such as Ochrobactrum, Delftia, Bacteroides, Bacillus, and Cupriavidus. nih.gov This finding highlights that environments that become periodically flooded or waterlogged may foster conditions conducive to the rapid detoxification of TCP.

Analytical Methodologies for Environmental Quantification of Sodium 3,5,6 Trichloropyridin 2 Olate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of Sodium 3,5,6-trichloropyridin-2-olate from complex environmental samples. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical objectives. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) in environmental samples. When coupled with a suitable detector, such as a UV detector, HPLC provides a reliable method for quantification.

One established HPLC method for the determination of TCP in water samples involves a novel low-density solvent-based vortex-assisted surfactant-enhanced-emulsification liquid-liquid microextraction. scioninstruments.com This method, coupled with HPLC, has demonstrated high enrichment factors and low limits of detection. The optimal conditions for this specific microextraction and HPLC analysis were determined as follows:

Extraction Solvent: 80 μL of 1-undecanol (B7770649)

Surfactant: 0.2 mmol/L of Triton X-114

Vortex Time: 60 seconds at 3000 rpm

Sample pH: Adjusted with 0.4% v/v acetic acid

Ionic Strength: Adjusted with 1.0 g of NaCl

Under these optimized conditions, the method achieves significant enrichment and sensitivity.

Table 1: HPLC Performance Data for TCP Analysis in Water Samples

| Parameter | Value |

|---|---|

| Enrichment Factors | 172 to 186 |

| Linear Range | 0.5 to 500 µg/L |

| Coefficient of Determination (r²) | 0.9991 to 0.9995 |

| Limits of Detection (LOD) | 0.05 to 0.12 µg/L |

This interactive table summarizes the performance metrics of a specific HPLC method for TCP analysis. scioninstruments.com

Ultra-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For trace-level analysis, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. This technique is particularly valuable for analyzing complex biological matrices like urine and serum.

A validated UPLC-MS/MS method for determining TCP in human urine involves liquid-liquid extraction followed by chromatographic separation on an ACQUITY UPLC BEH C18 column. researchgate.net Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion and selective ion recording (SIR) mode. researchgate.net This highly sensitive method is suitable for assessing human exposure and monitoring the biological burden of chlorpyrifos (B1668852). researchgate.net

Another advanced method utilizes automated coupled-column liquid chromatography with electrospray tandem mass spectrometry (LC/LC/ES-MS/MS) for the quantification of TCP in human serum and urine. vetdergikafkas.org This approach allows for direct injection of urine samples and achieves low detection limits with high accuracy and precision. vetdergikafkas.org

Table 2: UPLC-MS/MS Method Performance for TCP in Human Urine

| Parameter | Value |

|---|---|

| Linear Range | 0.005 - 0.4 mg/L |

| Limit of Detection (LOD) | 0.41 µg/L |

| Average Recovery | 97.9% |

This interactive table presents the key performance characteristics of a UPLC-MS/MS method for TCP quantification in urine. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like TCP, a derivatization step is typically required to increase its volatility and thermal stability for GC analysis. researchgate.netnih.gov Common derivatizing agents include N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts TCP into its more volatile tert-butyldimethylsilyl derivative. researchgate.netnih.gov

While GC is frequently paired with highly selective detectors like Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD) for trace environmental analysis of chlorinated compounds, a Flame Ionization Detector (FID) can also be used. researchgate.netjocpr.com The GC-FID technique is a robust and widely available method for detecting organic compounds. idosi.org It works by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of carbon in the sample. measurlabs.com

However, for environmental quantification of a halogenated compound like TCP, the FID is generally less sensitive and selective compared to detectors like ECD or MS. The ECD is particularly sensitive to halogen-containing compounds, while MS provides structural confirmation, which is crucial for unambiguous identification in complex matrices. Therefore, while GC-FID is a valid technique for organic compound analysis, its application for trace-level environmental quantification of this compound is limited, with GC-MS or GC-ECD being the more common and sensitive approaches. researchgate.netnih.gov

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is critical for accurate quantification, as it serves to isolate and concentrate the target analyte from the sample matrix, thereby removing interfering substances. The choice of extraction protocol is highly dependent on the matrix (e.g., water, soil, biological fluids).

Liquid-Liquid Extraction Optimization

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting TCP from aqueous samples. The optimization of LLE parameters is crucial for achieving high recovery and efficiency.

In a UPLC-MS/MS method for analyzing TCP in urine, samples were prepared using LLE with a dichloromethane-ethyl acetate (B1210297) (20:80, v/v) solution. researchgate.net This solvent combination was effective in extracting the analyte from the complex urine matrix, leading to an average recovery of 97.9%. researchgate.net

A more advanced microextraction technique, known as low-density solvent-based vortex-assisted surfactant-enhanced-emulsification liquid-liquid microextraction with solidification of floating organic droplet (LDS-VASE-LLME-SFO), has been developed for water samples. scioninstruments.com This method optimizes several parameters to enhance extraction efficiency:

Extraction Solvent: 1-undecanol was selected for its low density and extraction capabilities.

Surfactant: Triton X-114 was used to enhance the emulsification process, increasing the mass transfer rate of the analyte into the extraction solvent. scioninstruments.com

Vortex Agitation: A vortex time of 60 seconds at 3000 rpm was found to be optimal for dispersing the extraction solvent into the aqueous sample. scioninstruments.com

pH and Ionic Strength: The addition of acetic acid and sodium chloride was optimized to improve the extraction efficiency. scioninstruments.com

This optimized protocol results in high enrichment factors and excellent sensitivity for the determination of TCP in water. scioninstruments.com

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE offers advantages such as reduced organic solvent consumption and faster extraction times compared to traditional methods.

The extraction of the polar metabolite TCP from a solid matrix like soil presents challenges for nonpolar supercritical CO₂. A study on SFE of TCP from soil found that using pure supercritical CO₂ was ineffective. idosi.org To achieve high recovery, the polarity of the fluid had to be modified. Optimal extraction (95% recovery in 30 minutes) was achieved using supercritical CO₂ at 40°C and 383 bar, but required the addition of both a cosolvent (methanol) and an ion-pair reagent, (1R)-(-)-10-camphorsulfonic acid ammonium (B1175870) salt. idosi.org

A comparative study also explored the use of subcritical water as an alternative extraction fluid. This method demonstrated complete extraction of TCP from soil within 15 minutes at 250°C and 200 bar, without the need for any additives. idosi.org

Table 3: Comparison of Extraction Methods for TCP from Soil

| Method | Fluid | Conditions | Additives | Recovery | Time |

|---|---|---|---|---|---|

| SFE | Supercritical CO₂ | 40°C, 383 bar | Methanol & Ion-Pair Reagent | 95% | 30 min |

This interactive table compares the efficiency of Supercritical Fluid Extraction and Subcritical Water Extraction for TCP from soil samples. idosi.org

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for gas chromatography (GC). For this compound, which is a salt of the polar compound 3,5,6-trichloro-2-pyridinol (TCP), derivatization is often essential to increase its volatility and thermal stability, making it suitable for GC analysis.

Several silylation reagents are commonly employed to derivatize TCP. One such method involves the use of N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) to form the t-butyldimethylsilyl derivative of TCP. nih.govspkx.net.cn This derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govspkx.net.cn The derivatization process typically involves dissolving the extracted and purified sample in a suitable solvent like ethyl acetate, adding the MTBSTFA reagent, and then adjusting the final volume with a nonpolar solvent such as hexane (B92381) before injection into the GC-MS system. spkx.net.cn Another common approach is the formation of a trimethylsilyl (B98337) derivative, which can also be analyzed using gas chromatography. nih.gov These strategies significantly enhance the sensitivity and selectivity of the analytical method, allowing for the detection of TCP at low concentrations in complex matrices like vegetables and blood. nih.govspkx.net.cn

The selection of the derivatization reagent and reaction conditions is critical to ensure a complete and reproducible reaction, which is fundamental for accurate quantification. The use of an external standard method is often employed for quantifying the derivatized TCP. spkx.net.cn

| Derivatization Reagent | Derivative Formed | Analytical Technique | Reference |

|---|---|---|---|

| N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) | t-butyldimethylsilyl (TBDMS) derivative | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govspkx.net.cn |

| Not specified silylating agent | Trimethylsilyl (TMS) derivative | Gas Chromatography | nih.gov |

Spectroscopic Characterization of Degradation Products

Understanding the transformation and degradation of this compound in the environment is key to assessing its ultimate fate. Spectroscopic techniques are powerful tools for identifying the intermediate and final products of these degradation processes, providing insights into the reaction mechanisms.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the structural changes that occur during the degradation of chemical compounds. rad-conference.org In the context of 3,5,6-trichloro-2-pyridinol (TCP), FTIR can be used to monitor the disappearance of the parent compound and the appearance of new functional groups associated with its degradation products. researchgate.net

Studies on the degradation of chlorpyrifos, the parent compound of TCP, have utilized Attenuated Total Reflection (ATR)-FTIR spectroscopy to follow the chemical changes. rad-conference.org The analysis of FTIR spectra can reveal the cleavage of specific bonds, such as C-Cl and C-H bonds, and the destruction of the aromatic ring during the degradation process. rad-conference.org For instance, changes in the characteristic bands corresponding to the pyridinol ring and the carbon-chlorine bonds can indicate the transformation of TCP into other substances. The IR spectrum of chlorpyrifos and its degradation products shows notable changes, indicating the breakdown of the original molecule. researchgate.net The appearance of new peaks, for example, in the regions characteristic of hydroxyl or carboxyl groups, could signify the formation of more polar degradation products.

| Spectral Region/Bond | Observed Change | Interpretation | Reference |

|---|---|---|---|

| C-Cl vibrations | Decrease in intensity or disappearance | Dechlorination of the pyridinol ring | rad-conference.org |

| Aromatic ring vibrations | Shift or disappearance of peaks | Breakdown or modification of the aromatic structure | rad-conference.org |

| O-H or C=O stretching | Appearance of new broad or sharp peaks | Formation of hydroxylated or carboxylated intermediates | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the separation, identification, and quantification of pesticide metabolites in environmental and biological samples. nih.govnih.gov These techniques offer high sensitivity and selectivity, making them ideal for identifying unknown degradation products of this compound.

LC-MS has been successfully used to identify several intermediate metabolites during the microbial degradation of TCP. researchgate.net In photolysis experiments designed to elucidate the degradation mechanism of TCP, LC-MS was the primary technique for product identification. nih.gov The high-resolution capabilities of techniques like Ultrahigh-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF/MS) allow for the determination of the molecular formula of metabolites based on accurate mass measurements. nih.gov For instance, in the analysis of wheat, UPLC-QTOF/MS was used to identify 3,5,6-TCP as a metabolite of chlorpyrifos and to determine its characteristic fragment ions (m/z 184.0724, m/z 116.0693, and m/z 70.0646). nih.gov Studies have identified various degradation products, including those formed through hydrolytic dechlorination and ring cleavage, leading to compounds like 3,6-dihydroxypyridine-2,5-dione. nih.govresearchgate.net

| Identified Product | Analytical Technique | Key Mass Spec. Data (m/z) | Reference |

|---|---|---|---|

| 3,5,6-trichloro-2-pyridinol (TCP) | UPLC-QTOF/MS | Fragment ions: 184.0724, 116.0693, 70.0646 | nih.gov |

| Pyrrol structures with carboxylic groups | LC-MS (ESI negative) | Deprotonated molecules that easily lose CO2 | nih.gov |

| 3,6-dihydroxypyridine-2,5-dione | LC-MS | Not specified | researchgate.net |

| 5,6-dichloro-2-pyridinol | LC-MS | Not specified | researchgate.net |

| 6-chloro-2-pyridinol | LC-MS | Not specified | researchgate.net |

| 2-pyridinol | LC-MS | Not specified | researchgate.net |

Application of Isotope-Labeled Standards in Environmental Fate Studies

Environmental fate studies track the transport and transformation of chemicals in the environment. researchgate.net The use of stable isotope-labeled (SIL) compounds as internal standards is a critical component of modern analytical chemistry, significantly improving the accuracy and precision of quantification, especially in complex environmental matrices. lgcstandards.comnih.gov

In the analysis of this compound and its parent compounds, SIL internal standards (SIL-IS) are used to compensate for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov Matrix effects occur when co-extracted substances from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov By spiking a sample with a known amount of a SIL-IS (e.g., TCP-¹³C₂, TCP-¹³C₂-¹⁵N), which is chemically identical to the analyte but has a different mass, any signal suppression or enhancement will affect both the analyte and the standard equally. nih.gov This allows for reliable correction and accurate measurement of the analyte's concentration. nih.govnih.gov

The use of stable isotope analogues of 3,5,6-trichloro-2-pyridinol (TCP), such as those labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), has been demonstrated to provide accurate measurements in blood analysis. nih.gov This approach is invaluable for environmental fate studies, where it enables reliable monitoring of the degradation pathways and bioaccumulation of TCP in various ecosystems. researchgate.netlgcstandards.com

Environmental Remediation and Management Strategies for Sodium 3,5,6 Trichloropyridin 2 Olate Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. It is considered a cost-effective and environmentally sound approach for managing TCP-contaminated sites.

A significant body of research has focused on identifying and isolating specific microbial strains with the ability to degrade TCP. These microorganisms can be applied in both in situ (at the contaminated site) and ex situ (where contaminated material is moved for treatment) remediation scenarios. The application of these specialized strains, a process known as bioaugmentation, can significantly accelerate the degradation of TCP.

Numerous bacterial and fungal species have been identified as effective TCP degraders. These microorganisms utilize TCP as a sole source of carbon and, in some cases, nitrogen. The degradation efficiency varies depending on the microbial strain, environmental conditions (such as pH and temperature), and the initial concentration of the contaminant.

Several bacterial genera have demonstrated the ability to degrade TCP. For instance, a strain of Alcaligenes faecalis (DSP3) isolated from contaminated soils was capable of completely degrading 100 mg/L of TCP within 10 days. nih.gov Similarly, various species of Pseudomonas, Ralstonia, and Cupriavidus have been shown to effectively metabolize TCP. scispace.comresearchgate.netdaneshyari.com A microbial consortium enriched from dryland soil, dominated by Ochrobactrum and Delftia, was able to metabolize 97% of TCP at an initial concentration of 100 mg/L within a remarkable 20 hours under anaerobic conditions. nih.govnih.gov

Fungal species also play a crucial role in the bioremediation of TCP. A newly isolated fungal strain, Cladosporium cladosporioides Hu-01, demonstrated the ability to completely metabolize 50 mg/L of TCP within 6 days. nih.govnih.govplos.org This strain was also tolerant to high concentrations of the contaminant. nih.govnih.govplos.org Other fungal genera, including Aspergillus, Penicillium, Eurotium, and Emericella, have also been identified as having significant TCP degradation potential. nih.gov

Interactive Table of Microbial Strains for TCP Bioremediation

| Microbial Strain | Type | Degradation Efficiency | Incubation Time | Reference |

| Xanthomonas sp. 4R3-M1 | Bacterium | Almost complete degradation of 10 mg/L | Not specified | researchgate.net |

| Pseudomonas sp. 4H1-M3 | Bacterium | Almost complete degradation of 10 mg/L | Not specified | researchgate.net |

| Rhizobium sp. 4H1-M1 | Bacterium | Almost complete degradation of 10 mg/L | Not specified | researchgate.net |

| Alcaligenes faecalis DSP3 | Bacterium | 100% degradation of 100 mg/L | 10 days | nih.gov |

| Cladosporium cladosporioides Hu-01 | Fungus | 100% degradation of 50 mg/L | 6 days | nih.govnih.govplos.org |

| Ochrobactrum sp. CPD-03 | Bacterium | 85-88% degradation | 48 hours | researchgate.net |

| Ralstonia sp. T6 | Bacterium | Capable of degrading TCP | Not specified | scispace.com |

| Streptomyces sp. AC5 | Bacterium | Degrades TCP over time | 72 hours | |

| Paracoccus sp. TRP | Bacterium | Complete mineralization | Not specified | wordpress.com |

| Cupriavidus sp. DT-1 | Bacterium | 94.4% degradation in soil | Not specified | researchgate.net |

| Microbial Consortium | Bacteria | 97% degradation of 100 mg/L | 20 hours | nih.govnih.gov |

| Aspergillus sp. (F1) | Fungus | 89.8% degradation | 1 week | nih.gov |

| Penicillium sp. (F2, F3) | Fungus | ~70% degradation | 1 week | nih.gov |

Intrinsic bioremediation relies on the capacity of the native microbial populations at a contaminated site to degrade pollutants. However, the natural rate of degradation is often slow. Several strategies can be employed to enhance these intrinsic processes, a concept known as biostimulation.

Biostimulation involves the addition of nutrients, electron acceptors, or other amendments to the subsurface to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. For TCP degradation, this can involve the addition of nitrogen and phosphorus sources to balance the carbon-rich contaminant and support microbial growth. The addition of low molecular weight proteins with high polysaccharide and humic content can also activate soil microorganisms and enhance pesticide degradation. nih.gov

The combined approach of biostimulation and bioaugmentation has been shown to be a potent strategy for environmental remediation. nih.gov This involves not only stimulating the native microbial community but also introducing specialized microorganisms with high degradation capabilities. For instance, the bioaugmentation of soil with a Cupriavidus sp. strain (DT-1) that degrades TCP, coupled with biostimulation through nutrient addition, resulted in a significantly higher degradation rate compared to uninoculated soils. daneshyari.com The use of carrier materials, such as compost, can support the growth and adherence of the introduced microbial strains, further enhancing the remediation process. nih.gov

Advanced Chemical Oxidation Processes for Contaminant Removal

Advanced Chemical Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs can be particularly effective for the degradation of recalcitrant compounds like TCP.

Photocatalysis, a prominent AOP, has been shown to be effective in degrading TCP. In one study, the use of titanium dioxide (TiO2) as a photocatalyst resulted in a high mineralization rate of 53.6% after 120 minutes of irradiation, with almost quantitative transformation of organic chlorine into chloride ions. nih.gov Photolysis, the degradation of compounds by light, is also a viable method. The photodegradation of TCP in an aqueous solution using a medium-pressure mercury lamp followed pseudo-first-order kinetics, with the degradation rate increasing at lower wavelengths (below 300 nm). researchgate.net The addition of hydrogen peroxide (H2O2) to generate more hydroxyl radicals increased the removal rates by a factor of 1.5. researchgate.net

Photolytic ozonation is another AOP that has been considered for the treatment of pesticide wastewater containing TCP. researchgate.net This process combines the power of ozone and UV light to generate highly reactive hydroxyl radicals, leading to the degradation of the contaminant.

Integrated Remediation Approaches Combining Abiotic and Biotic Degradation

Combining abiotic (non-biological) and biotic (biological) degradation processes in an integrated approach can offer a more robust and complete remediation of TCP-contaminated sites. This strategy leverages the strengths of different technologies to overcome the limitations of a single approach.

A notable example of an integrated approach is the use of a zero-valent iron (ZVI) coupled anaerobic system. researchgate.net In this system, ZVI acts as a chemical reductant, while an anaerobic microbial consortium contributes to the biological degradation. This coupled system demonstrated high removal efficiencies for both chlorpyrifos (B1668852) and TCP, with TCP residual concentrations being the lowest in the integrated system compared to ZVI or anaerobic digestion alone. researchgate.net The presence of ZVI was found to promote electron transfer in the anaerobic system, thereby enhancing the microbial degradation process. researchgate.net

Another integrated strategy involves the combination of photolysis and microbial degradation. researchgate.net Photolytic pre-treatment can break down the complex structure of TCP into simpler, more biodegradable intermediates. These intermediates can then be more readily mineralized by microorganisms. Research has shown that while photolysis of TCP produces various degradation products, subsequent treatment with a TCP-degrading bacterial strain, Pseudomonas sp. ATCC 700113, could further degrade the reductive dechlorination products formed during photolysis. researchgate.net This sequential abiotic-biotic approach can lead to a more complete and efficient removal of the contaminant from the environment.

Q & A

Q. What are the optimal conditions for synthesizing Sodium 3,5,6-trichloropyridin-2-olate to ensure high yield and purity?

To achieve high yield and purity, dissolve the sodium salt in distilled water at 370 K, followed by dropwise addition of diisopropylammonium chloride under continuous stirring. Extract the product with diethyl ether and dry over anhydrous magnesium sulfate. Crystallization from diethyl ether yields colorless crystals with a melting point of 442–443 K . Purity can be enhanced by optimizing reaction time (≥0.5 hours) and stoichiometric ratios (e.g., 10 mmol sodium salt with 12 mmol diisopropylamine) .

Q. How can researchers confirm the chemical structure and purity of this compound?

- Structural confirmation : Use -NMR and -NMR to verify bond environments and MS for molecular weight validation .

- Purity analysis : Employ HPLC (min. 98.0% area%) and neutralization titration (min. 95.0%) .

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., Rigaku R-AXIS RAPID diffractometer) with refinement software like CRYSTALS or OLEX2 to resolve atomic coordinates and hydrogen bonding networks .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in a cool, dry environment (<15°C) under inert gas (e.g., nitrogen or argon) to prevent hygroscopic degradation and oxidation. Avoid exposure to air and moisture, as the compound is highly sensitive to humidity .

Advanced Research Questions

Q. How does the substituent pattern in acid chlorides affect the yield of pyridine derivatives when reacting with this compound?

Experimental studies show that substituents on acid chlorides (e.g., electron-withdrawing or donating groups) have minimal impact on yields during acylation. For example, reactions with diverse acid chlorides (312–318) yielded pyridine derivatives (319–326) with consistent efficiency (e.g., 70–75% yield range), suggesting steric and electronic effects are secondary to reaction kinetics . Researchers should prioritize optimizing solvent systems (e.g., ethers) and temperature gradients to further enhance yields.

Q. What methodological approaches are used to resolve contradictions in crystallographic data during structure refinement?

- Software tools : Use SIR97 for direct-method structure solution and OLEX2 for refinement, leveraging least-squares–Fourier algorithms to minimize -factors (e.g., ) .

- Data correction : Apply multi-scan absorption corrections (e.g., ABSCOR) to address anomalous scattering and improve data-to-parameter ratios (21.7:1 in recent studies) .

- Validation : Cross-validate geometric parameters (e.g., C–O bond length: 1.2716 Å) against theoretical models and hydrogen-bonding networks (e.g., planar octagonal clusters) to resolve discrepancies .

Q. How do intermolecular hydrogen bonds influence the bioactivity of compounds derived from this compound?

Intermolecular N–H···O hydrogen bonds (e.g., N2–H2O1···O1 and N2–H2O2···O1) form centrosymmetric clusters, creating planar octagonal arrangements in the crystal lattice. These interactions enhance structural rigidity, potentially improving receptor-binding specificity in bioactive derivatives. For instance, analogs with optimized hydrogen-bonding networks exhibit enhanced herbicidal or antimicrobial activity in structure-activity relationship (SAR) studies .

Methodological Notes

- Data sources : Prioritize crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) and avoid unverified commercial databases .

- Contradiction management : Cross-reference purity assays (HPLC vs. titration) and crystallographic parameters (e.g., ) to ensure reproducibility .

- Safety protocols : Adhere to GHS guidelines for handling acute toxicity (Category 1) and skin/eye irritants, including PPE (gloves, face shields) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products